3-(2-Bromophenyl)-3-methyl-1,2-dioxetane
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Overview
Description
3-(2-Bromophenyl)-3-methyl-1,2-dioxetane is an organic compound that belongs to the class of dioxetanes. Dioxetanes are four-membered ring compounds containing two oxygen atoms. This specific compound features a bromine atom attached to a phenyl ring, which is further connected to a dioxetane ring with a methyl group. Dioxetanes are known for their chemiluminescent properties, making them valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane typically involves the following steps:
Bromination: The starting material, 2-bromophenyl, is brominated using bromine or a brominating agent under controlled conditions.
Formation of Dioxetane Ring: The brominated phenyl compound is then subjected to a reaction with a suitable peroxide or dioxetane precursor under UV light or thermal conditions to form the dioxetane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and dioxetane formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-3-methyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-3-methyl-1,2-dioxetane has several scientific research applications:
Chemistry: Used as a chemiluminescent probe in analytical chemistry for detecting trace amounts of analytes.
Biology: Employed in bioluminescence assays to study cellular processes and enzyme activities.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of light-emitting materials and sensors.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-3-methyl-1,2-dioxetane involves the cleavage of the dioxetane ring, leading to the formation of excited-state intermediates. These intermediates release energy in the form of light (chemiluminescence) when they return to the ground state. The molecular targets and pathways involved in this process are primarily related to the interaction of the compound with specific enzymes or reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-3-methyl-1,2-dioxetane
- 3-(2-Fluorophenyl)-3-methyl-1,2-dioxetane
- 3-(2-Iodophenyl)-3-methyl-1,2-dioxetane
Uniqueness
3-(2-Bromophenyl)-3-methyl-1,2-dioxetane is unique due to the presence of the bromine atom, which can influence its reactivity and chemiluminescent properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
143798-76-9 |
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Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-(2-bromophenyl)-3-methyldioxetane |
InChI |
InChI=1S/C9H9BrO2/c1-9(6-11-12-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
InChI Key |
ASHXVMJSRUBADU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COO1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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